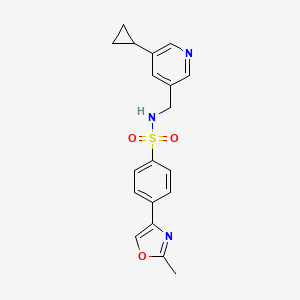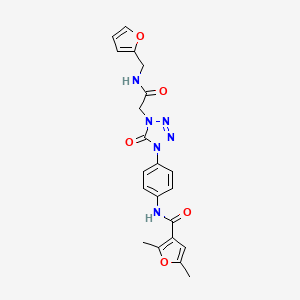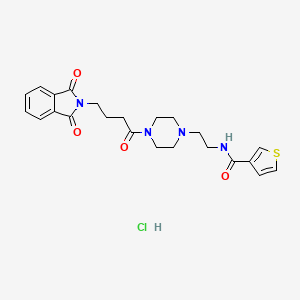
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3), a protein tyrosine kinase that plays a crucial role in the signaling pathways of cytokines. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wissenschaftliche Forschungsanwendungen
COX-2 Inhibition for Anti-inflammatory Applications
Research has demonstrated the synthesis and evaluation of derivatives similar to N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, highlighting their selective inhibition of the COX-2 enzyme. This property is significant for developing therapeutic agents for conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. For instance, a study led by Hashimoto et al. (2002) identified a potent, highly selective, and orally active COX-2 inhibitor, showcasing the therapeutic potential of such compounds in treating inflammation-related disorders (Hashimoto et al., 2002).
Antimicrobial Activity
Compounds derived from sulfonamide structures, including those similar to N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, have been evaluated for their antimicrobial activity. The synthesized compounds displayed interesting antimicrobial activity, with some showing significant potency against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Ghorab et al. (2017) have contributed to this field by evaluating the antibacterial activity of sulfonamide derivatives, underscoring the potential for developing new antimicrobial agents (Ghorab et al., 2017).
Eigenschaften
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-22-19(12-25-13)16-4-6-18(7-5-16)26(23,24)21-10-14-8-17(11-20-9-14)15-2-3-15/h4-9,11-12,15,21H,2-3,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEOKDOQVCVJCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364087.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2364090.png)



![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2364099.png)

![N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364101.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide](/img/structure/B2364104.png)
![[(1'S,2S,3'E,5'S,7'R,11'R,12'S,13'R,14'R)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/no-structure.png)
![3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2364108.png)
![2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2364109.png)
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2364110.png)